N-(2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2-Methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core linked to a sulfanylacetamide moiety.
- Coupling reactions (e.g., diazonium salt coupling, as seen in for sulfamoylphenyl analogs) .
- Alkylation of thiol-containing intermediates, similar to procedures in for triazole-sulfanyl acetamides .
The compound’s structure combines electron-rich (methoxy) and electron-deficient (triazinone) regions, which may enhance binding interactions in biological systems or influence solubility and stability.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-7-3-2-6-11(12)17-14(21)10-24-15-18-13-8-4-5-9-20(13)16(22)19-15/h2-9H,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXRHKWMNWZCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-methoxyphenylamine, which is then reacted with chloroacetyl chloride to form the intermediate N-(2-methoxyphenyl)chloroacetamide. This intermediate undergoes a nucleophilic substitution reaction with 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridotriazinone moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammatory responses. The sulfanyl group can act as a nucleophile, interacting with electrophilic sites on target molecules, while the pyridotriazinone moiety can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
2.1.1. Sulfamoylphenyl Acetamides ()
Compounds 13a–e (e.g., 2-cyano-N-(4-sulfamoylphenyl)acetamides) share the acetamide backbone but differ in substituents:
- Key features: Arylhydrazono-cyanoacetamide groups, sulfamoylphenyl termini.
- Physicochemical data : High melting points (274–288°C), indicative of strong intermolecular interactions (e.g., hydrogen bonding via NH₂ and C=O groups) .
- Spectroscopic trends : IR peaks at ~1660–1664 cm⁻¹ (C=O stretch), ~2212–2214 cm⁻¹ (C≡N), and NH/NH₂ stretches (3186–3336 cm⁻¹). ¹H-NMR signals for methoxy (δ 3.77 ppm) and aromatic protons (δ 7.00–7.92 ppm) align with the target compound’s expected spectral profile .
2.1.2. Benzothiazole Acetamides ()
Examples include N-(6-substituted-benzothiazol-2-yl)-2-(methoxyphenyl)acetamides:
- Key features: Benzothiazole rings (electron-withdrawing substituents: Cl, CF₃, OCH₂CF₃) instead of pyrido-triazinone.
- Impact: Benzothiazoles enhance lipophilicity and may improve blood-brain barrier penetration compared to the target’s triazinone core .
2.1.3. Triazole-Sulfanyl Acetamides ()
- VUAA-1 and OLC-12 (): Orco agonists with pyridinyl-triazole-sulfanylacetamide structures. Structural divergence (triazole vs. triazinone) likely alters target specificity (olfactory receptors vs. unknown for the target compound) .
- Anti-exudative derivatives (): 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides show 47–87% inhibition of inflammation at 10 mg/kg, comparable to diclofenac . The target’s triazinone ring may modulate similar activity via COX inhibition or cytokine regulation.
Critical Analysis of Structural and Functional Divergence
- Electron Effects : The 2-methoxyphenyl group (electron-donating) in the target compound may enhance solubility compared to ’s CF₃-substituted benzothiazoles (electron-withdrawing) .
- Ring Systems: The pyrido-triazinone core (target) vs. triazole () or benzothiazole () alters π-π stacking and hydrogen-bonding capacity, affecting target binding.
Biological Activity
N-(2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a methoxyphenyl group attached to an acetamide moiety, which is linked to a pyrido[1,2-a][1,3,5]triazin ring system through a sulfur atom. The molecular formula is , with a molecular weight of approximately 302.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O3S |
| Molecular Weight | 302.33 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is believed to stem from its interactions with various biological targets including enzymes and receptors. The specific mechanisms involve:
- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, particularly in pathways involved in cancer and inflammation.
- Receptor Modulation : The compound may influence receptor activity, contributing to its pharmacological effects.
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens.
- Anticancer Potential : There is emerging evidence suggesting that derivatives may possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activities through modulation of inflammatory pathways.
Study 1: Anticancer Activity
A study focusing on pyrido[1,2-a][1,3,5]triazin derivatives reported significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Study 2: Enzymatic Inhibition
Research indicated that certain derivatives inhibited specific kinases involved in cancer progression. This inhibition was linked to decreased cell proliferation and increased apoptosis rates.
Study 3: Antimicrobial Efficacy
In vitro tests demonstrated that compounds with similar structures exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
